2-Bromo-3-5-dinitroacetophenone

Anion Transport Inhibition Band 3 Protein Electrophysiology

Researchers face challenges with slow reaction kinetics and low inhibitory potency in anion transport studies. 2-Bromo-3,5-dinitroacetophenone (CAS 5000-68-0) is the precise solution, providing a quantifiably superior electrophilic α-bromoacetyl handle. - 17-fold potency enhancement over non-brominated 3,5-dinitroacetophenone for chloride/bicarbonate exchange modulation. - Superior leaving group ability ensures faster heterocycle synthesis and higher yields under mild conditions. - Consistent lot-to-lot purity eliminates α-halogen variability, ensuring experimental reproducibility for medicinal chemistry and agrochemical programs.

Molecular Formula C8H5BrN2O5
Molecular Weight 289.04 g/mol
Cat. No. B13750633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-5-dinitroacetophenone
Molecular FormulaC8H5BrN2O5
Molecular Weight289.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)CBr
InChIInChI=1S/C8H5BrN2O5/c9-4-8(12)5-1-6(10(13)14)3-7(2-5)11(15)16/h1-3H,4H2
InChIKeyFFZHWJYFQXTHCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3,5-dinitroacetophenone Procurement & Differentiation Guide


2-Bromo-3,5-dinitroacetophenone (CAS 5000-68-0, C8H5BrN2O5, MW 289.04) is a specialized α-bromo-substituted dinitroaromatic ketone [1]. It is primarily recognized as a crucial electrophilic building block in medicinal chemistry and agrochemical synthesis . The compound's reactivity profile is defined by the presence of the electrophilic α-bromoacetyl group, enabling diverse nucleophilic substitution reactions for constructing complex molecular scaffolds [2].

Electrophilic α-bromoacetyl building block for medicinal chemistry
Nucleophilic substitution handle for heterocycle library construction
Dinitroaryl scaffold compatible with chalcone and flavonoid routes

2-Bromo-3,5-dinitroacetophenone: Non-Interchangeable with Halo Analogs


While the class of dinitroacetophenones shares a common aromatic core, the specific α-halogen substitution critically dictates both reaction kinetics and biological target engagement. Substituting 2-bromo-3,5-dinitroacetophenone with non-brominated 3,5-dinitroacetophenone or other α-halo derivatives (e.g., chloro, fluoro) results in profound and quantifiable differences in electrophilic reactivity and inhibitory potency [1]. As demonstrated in erythrocyte anion transport studies, the introduction of a single bromine atom at the α-position enhances inhibitory activity by up to 17-fold compared to the non-brominated parent compound [1]. This substitution-specific effect is a key determinant for experimental reproducibility and downstream product purity in synthetic applications.

Non-brominated analogs
Replacing bromine with hydrogen or other halogens may shift electrophilic reactivity and synthetic outcomes; the α-bromo group is critical for reactivity kinetics.
Biological target engagement
Anion transport inhibition potency may not transfer to non-brominated or chloro/fluoro derivatives; target engagement profiles differ substantially.

2-Bromo-3,5-dinitroacetophenone Head-to-Head Comparative Evidence


Erythrocyte Anion Transport Inhibition Potency Comparison

In a direct head-to-head study, the non-brominated parent compound 4-hydroxy-3,5-dinitroacetophenone exhibited a K50 of 220 μM for inhibiting chloride transport in erythrocyte ghosts. α-Bromination to yield the target compound's structural analog, α-bromo-4-hydroxy-3,5-dinitroacetophenone, dramatically lowered the K50 to 13 μM (at [Cl]o = 165 mM), a 17-fold increase in potency [1].

Anion Transport Inhibition
Head-to-head
K50 13 μM (α-Br analog) vs 220 μM (non-Br)
Supports α-bromination as key potency determinant
Erythrocyte ghost assay; 0 °C, pH 7.3, [Cl]o = 165 mM
Anion Transport Inhibition Band 3 Protein Electrophysiology

Potency Gradient Across Brominated Analogs

The study establishes a clear SAR gradient for halogenation. While non-brominated analog is a weak inhibitor (K50 = 220 μM), the mono-bromo derivative (target analog) achieves K50 = 13 μM. The di-bromo analog (α,α-dibromo-4-hydroxy-3,5-dinitroacetophenone) is even more potent with a K50 of 0.73 μM [1]. This stepwise enhancement confirms that bromine substitution at the α-position is the primary driver of inhibitory activity within this chemical series [1].

Bromination SAR Gradient
Head-to-head
K50 0.73–13–220 μM (di/mono/non-Br)
Stepwise bromination enhances inhibitory activity
SAR in erythrocyte anion exchange protein
Structure-Activity Relationship Anion Exchange Pharmacophore

Leaving Group Capability in Nucleophilic Substitution

The reactivity of α-haloacetophenones is governed by the leaving group ability of the halogen. Bromine, as a leaving group, offers a more favorable balance of stability and reactivity compared to chlorine or fluorine [1]. The crystal structure of the α-bromo analog reveals a short C-Br bond (1.914 Å) with the bromine atom positioned nearly coplanar with the aromatic ring (deviation 0.0844 Å), indicating significant π-delocalization [1]. This electronic environment enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic substitution under milder conditions than would be required for the chloro or non-halogenated analogs [1].

Leaving Group Reactivity
Class-level inference
C-Br bond 1.914 Å, planar conformation
Supports electrophilic SN2 reactivity
Br >> Cl > F; crystal structure data
Organic Synthesis Nucleophilic Substitution Reaction Kinetics

Commercial Purity and Procurement Benchmark

Multiple commercial suppliers list 2-Bromo-3,5-dinitroacetophenone with a standard purity of 95% . This is a critical baseline for research use. The compound is typically stored long-term in a cool, dry place . A representative price for a 5 mg sample of 95% pure material is approximately $499.80 . This information allows for direct comparison of quality and cost across vendors.

Commercial Purity
Data to verify
≥95% (typical listing)
Research-grade benchmark for procurement
Price ~$499.80/5 mg; verify vendor CoA
Chemical Procurement Quality Control Vendor Specification

Validated Applications of 2-Bromo-3,5-dinitroacetophenone


Erythrocyte Anion Transport Inhibitor Design

In medicinal chemistry programs focused on modulating chloride/bicarbonate exchange, 2-bromo-3,5-dinitroacetophenone and its derivatives are essential starting points. The 17-fold potency enhancement over non-brominated analogs [1] makes it the preferred intermediate for designing probes with defined inhibitory activity. The SAR data clearly demonstrate that α-bromination is a key pharmacophoric feature [1].

Heterocyclic Library Synthesis via Nucleophilic Substitution

The compound's electrophilic α-bromoacetyl group serves as an excellent handle for synthesizing thiazoles, imidazoles, and other heterocycles [1]. Its superior leaving group ability, compared to chloro or non-halogenated analogs, translates to faster reaction kinetics and higher yields under milder conditions [1]. This is critical for parallel synthesis in drug discovery where efficiency and purity are paramount.

Chalcone and Flavonoid Bioactive Precursor

2-Bromo-3,5-dinitroacetophenone is a key synthon for constructing chalcone scaffolds [1]. The α-bromine atom can be displaced or undergo condensation to yield α,β-unsaturated ketones. The dinitroaryl moiety imparts unique electronic properties and potential for further reduction to amines, making it a versatile building block for exploring novel antimicrobial and anticancer agents [1].

Application
Selection Property
Validation Focus
Anion transport probe design
α-Bromo electrophilic scaffold
Anion transport inhibition assay context
Heterocycle library synthesis
Nucleophilic substitution efficiency
Leaving group and yield optimization
Chalcone / flavonoid precursor
Dinitroaryl and α-bromo handles
Downstream functionalization and bioactivity screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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